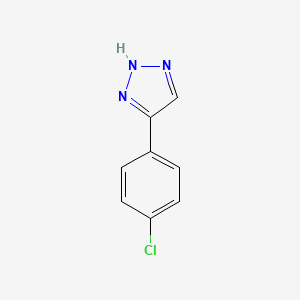

4-(4-Chlorophenyl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorophenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 4-(4-Chlorophenyl)-1H-1,2,3-triazole

The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction (CuAAC), which is a cornerstone of "click chemistry." This method allows for the efficient formation of triazole rings under mild conditions. The presence of the chlorine atom enhances the compound's reactivity and binding affinity in substitution reactions.

Anticancer Properties

Research has shown that derivatives of 1,2,3-triazoles exhibit potent anticancer activities. For example, compounds containing the triazole ring have been identified as effective inhibitors of various cancer cell lines. A study demonstrated that triazole derivatives could induce apoptosis and inhibit proliferation in cancer cells such as HCT116 and MCF-7, with IC50 values as low as 0.6 µM .

Antimicrobial Effects

Triazole compounds have also been evaluated for their antimicrobial properties. A focused library of 26 compounds based on triazoles showed significant antibacterial activity against various microorganisms, indicating their potential as therapeutic agents in treating infections .

Antitubercular Activity

Recent studies highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis. Several synthesized compounds demonstrated strong minimum inhibitory concentration (MIC) values ranging from 4 to 9 µM against this pathogen .

Medicinal Chemistry Applications

The versatility of this compound extends to its incorporation into hybrid compounds designed for specific biological targets. These hybrids have shown promise in treating various diseases:

- Antiviral Agents : Triazole-containing hybrids are being explored for their antiviral properties.

- Neuroprotective Agents : Certain derivatives have demonstrated neuroprotective effects, indicating potential applications in neurodegenerative diseases.

- Anti-diabetic and Anti-leishmanial Activities : Some triazole derivatives have been reported to possess anti-diabetic and anti-leishmanial activities .

Case Study 1: Immuno-oncology

In a notable study, researchers identified a compound based on the 4-amino-1,2,3-triazole core as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology research. The compound exhibited an IC50 of 0.023 μM, making it significantly more potent than existing IDO1 inhibitors .

Case Study 2: Cholinesterase Inhibitors

Another study focused on synthesizing tacrine-triazole derivatives as cholinesterase inhibitors. These compounds were designed to enhance cognitive function by inhibiting acetylcholinesterase and butyrylcholinesterase activities .

Data Tables

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Group

The 4-chlorophenyl substituent undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with Sodium Azide : In the synthesis of triazole derivatives, the chlorophenyl group reacts with NaN₃ in DMSO to form aryl azides, which participate in cycloaddition reactions .

-

Ammonolysis : Treatment with NH₃ in ethanol under reflux replaces the chlorine atom with an amine group, forming 4-(4-aminophenyl)-1H-1,2,3-triazole .

Key Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaN₃ | DMSO | 80°C | 85% |

| NH₃ (aq.) | Ethanol | 60°C | 72% |

Alkylation and Arylation

The NH group at position 1 of the triazole can be alkylated or arylated using alkyl/aryl halides. For example:

-

Methylation : Reaction with methyl iodide (CH₃I) in acetonitrile yields 1,3-dimethyl-4-(4-chlorophenyl)-1H-1,2,3-triazol-3-ium iodide .

-

Arylation : Copper-catalyzed coupling with aryl boronic acids introduces aryl groups at position 4 .

Example Reaction :

4-(4-Cl-C₆H₄)-1H-triazole+CH₃ICH₃CN, N₂1,3-(CH₃)₂-4-(4-Cl-C₆H₄)-triazolium iodide(88% yield)[1]

Oxidation and Reduction

-

Oxidation : The triazole ring is resistant to oxidation, but substituents like methyl groups can be oxidized to carboxylic acids using KMnO₄/H₂SO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to open-chain amines, though this is rarely reported for 4-(4-chlorophenyl) derivatives .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-(4-Chlorophenyl)-1H-1,2,3-triazole itself is a product of CuAAC between 4-chlorophenyl azide and terminal alkynes. This reaction is regioselective, favoring 1,4-disubstituted triazoles .

Typical Conditions :

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals. For example:

-

Pd(II) Complexes : Forms stable complexes with PdCl₂, used in catalytic cross-coupling reactions .

-

Ag(I) Coordination : Silver nitrate reacts with the triazole to form luminescent coordination polymers .

Structural Data :

| Metal | Coordination Mode | Geometry | Application |

|---|---|---|---|

| Pd(II) | N1, N2 | Square planar | Suzuki-Miyaura coupling |

| Ag(I) | N1, N3 | Linear | Luminescent materials |

Biological Activity and Derivatives

4-(4-Chlorophenyl)-1H-1,2,3-triazole derivatives exhibit notable bioactivity:

-

Anticancer Agents : Hybrids with kaurene diterpenoids show IC₅₀ values of 0.6–4.76 µM against cancer cell lines .

-

Cholinesterase Inhibitors : Tacrine-triazole conjugates demonstrate enhanced inhibition (IC₅₀ = 0.023 µM) .

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability.

Thermal and Chemical Stability

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2H-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWXLIIVSXHAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5604-31-9 |

Source

|

| Record name | 4-(4-chlorophenyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.